[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile
Overview
Description
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile: is a chemical compound with the molecular formula C₁₂H₈N₂O₃ It is characterized by the presence of a benzodioxole ring fused to an isoxazole ring, with an acetonitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole derivatives with isoxazole precursors in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or isoxazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions of benzodioxole and isoxazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile involves its interaction with specific molecular targets. The benzodioxole and isoxazole rings may interact with enzymes or receptors, modulating their activity. The acetonitrile group can also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
- [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
- [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]amine
- [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]carboxylic acid
Comparison: Compared to its analogs, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile is unique due to the presence of the acetonitrile group, which can influence its reactivity and binding properties. The acetonitrile group may enhance the compound’s stability and solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c13-4-3-9-6-11(17-14-9)8-1-2-10-12(5-8)16-7-15-10/h1-2,5-6H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACRJTGBJZYMHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236624 | |
Record name | 5-(1,3-Benzodioxol-5-yl)-3-isoxazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-90-9 | |
Record name | 5-(1,3-Benzodioxol-5-yl)-3-isoxazoleacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,3-Benzodioxol-5-yl)-3-isoxazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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